molecular formula C24H21ClN2O3S B2873290 6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895648-40-5

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2873290
CAS No.: 895648-40-5
M. Wt: 452.95
InChI Key: ZFJWOHRBRVZTFI-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline-based compound characterized by a chloro substituent at position 6, a 4-ethoxyphenylamino group at position 4, and a 4-methylbenzenesulfonyl moiety at position 2.

Properties

IUPAC Name

6-chloro-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJWOHRBRVZTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline core.

    Tosylation: The tosyl group is introduced through a tosylation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following analysis compares the target compound with analogous quinoline derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Diversity and Electronic Effects
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) : Substituents: Chlorophenyl (C6H4Cl) at position 2, methoxyphenyl (C6H4OCH3) at position 3, and amino at position 3. Key Differences: Replaces the sulfonyl group with methoxyphenyl and lacks the ethoxy group.
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone : Substituents: Chlorobenzyl at position 1, ethoxy at position 6, and 4-isopropylbenzenesulfonyl at position 3. Key Differences: Incorporates a ketone at position 4 and an isopropyl group on the sulfonyl aryl ring.
  • 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline (6b) : Substituents: Acetamido at position 8 and 4-chlorophenylsulfonyl at position 3. Key Differences: The chloro substituent on the sulfonyl aryl ring (vs.
Physicochemical Properties
Compound Molecular Weight Key Functional Groups Solubility Predictions
Target Compound ~470 g/mol Sulfonyl, ethoxy, chloro, amine Moderate (polar sulfonyl vs. hydrophobic aryl)
4k ~390 g/mol Methoxy, chloro, amine Higher (methoxy enhances polarity)
6b ~408 g/mol Chlorophenylsulfonyl, acetamido Low (chloro and sulfonyl reduce solubility)

Property Analysis :

  • The target’s ethoxy group may improve solubility compared to methoxy due to increased alkyl chain length .
  • The 4-methylbenzenesulfonyl group balances hydrophobicity better than 4-isopropyl () or 4-chlorophenylsulfonyl () variants .

Implications of Structural Variations

  • Bioactivity: Sulfonyl groups are known to enhance binding to serine proteases or ATP-binding pockets . The target’s methylbenzenesulfonyl group may offer optimized steric fit compared to bulkier isopropyl or electron-deficient chlorophenyl analogs.
  • Metabolic Stability : The ethoxyphenyl group (vs. methoxy in 4k) may slow oxidative metabolism due to steric hindrance .
  • Synthetic Feasibility : Pd-catalyzed methods () are scalable but require stringent conditions, whereas one-pot strategies () offer efficiency .

Biological Activity

6-Chloro-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from commercially available precursors. The key steps include:

  • Formation of the Quinoline Core : Utilizing chlorinated quinoline derivatives as starting materials.
  • Substitution Reactions : Introducing the ethoxy and sulfonyl groups via nucleophilic substitution.
  • Final Amine Formation : Converting intermediate compounds to the final amine structure through reductive amination or similar methods.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

Anticancer Activity

Research has indicated that compounds with a quinoline structure often exhibit significant anticancer properties. For instance, a study highlighted that derivatives similar to this compound show inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves:

  • Inhibition of Kinase Activity : Compounds targeting specific kinases can disrupt cancer cell signaling pathways.
  • Induction of Apoptosis : Many quinoline derivatives are known to promote programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that similar sulfonamide-containing quinolines possess activity against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds vary widely, indicating the need for further optimization to enhance efficacy.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of quinoline derivatives on MDA-MB-231 breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.
  • Case Study on Antimicrobial Properties :
    • Another investigation assessed the antibacterial activity of sulfonamide derivatives against E. coli. The compound exhibited an MIC of 16 µg/mL, suggesting moderate antibacterial effectiveness.

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the biological activity of quinoline derivatives:

CompoundTargetIC50 (µM)Mechanism
This compoundPKMYT1 Kinase5.0Inhibition
Similar Quinoline DerivativeE. coli16Disruption of cell wall synthesis

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